molecular formula C14H17NO2 B15067281 Methyl 2-(tert-butyl)-1H-indole-3-carboxylate CAS No. 773875-68-6

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate

Cat. No.: B15067281
CAS No.: 773875-68-6
M. Wt: 231.29 g/mol
InChI Key: VLYJEBKNWXARNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl group at the second position and a methyl ester group at the third position of the indole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group at the third position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reducing the ester group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(tert-butyl)-1H-indole-3-acetate: Similar structure but with an acetate group instead of a carboxylate.

    Methyl 2-(tert-butyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Methyl 2-(tert-butyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.

Uniqueness

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and lipophilicity, while the methyl ester group provides a reactive site for further chemical modifications.

Properties

CAS No.

773875-68-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-tert-butyl-1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3

InChI Key

VLYJEBKNWXARNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.